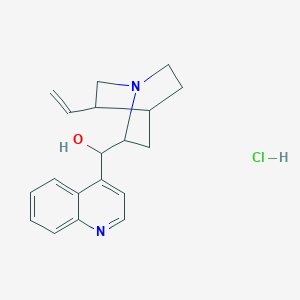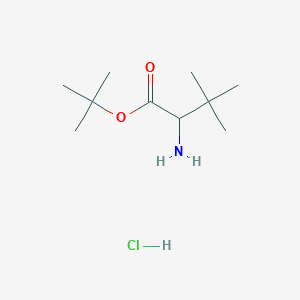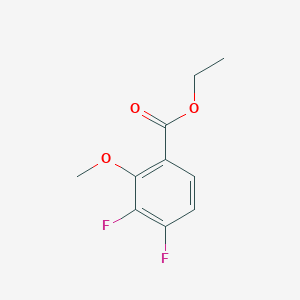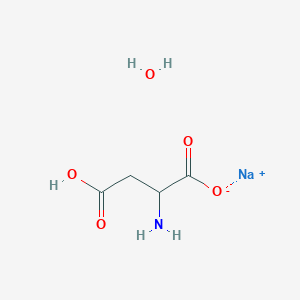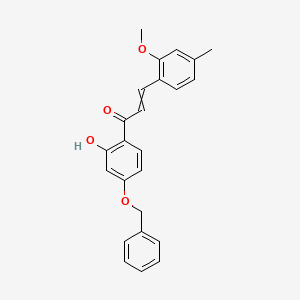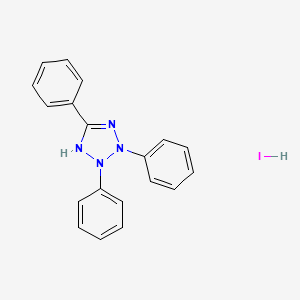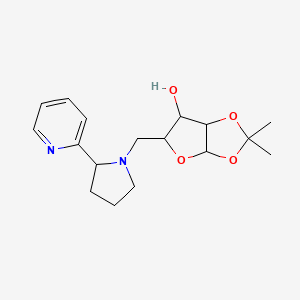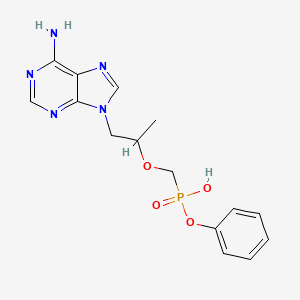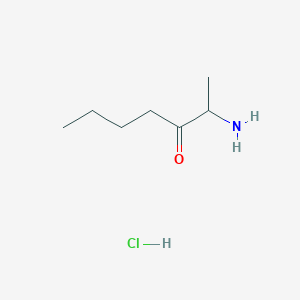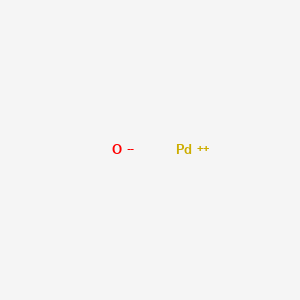
Palladous oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladous oxide, also known as palladium(II) oxide, is an inorganic compound with the chemical formula PdO. It is the only well-characterized oxide of palladium and typically appears as a dark, almost black powder. This compound is notable for its high melting point of approximately 750 degrees Celsius and its significant role in various industrial and scientific applications .
准备方法
Synthetic Routes and Reaction Conditions: Palladous oxide is commonly prepared through the thermal decomposition of palladium(II) nitrate. The reaction is as follows: [ 2 \text{Pd(NO}_3\text{)}_2 \rightarrow 2 \text{PdO} + 4 \text{NO}_2 + \text{O}_2 ] This process involves heating palladium(II) nitrate until it decomposes to form this compound, nitrogen dioxide, and oxygen .
Industrial Production Methods: Industrially, this compound can also be produced by heating palladium sponge metal in an oxygen atmosphere at around 350 degrees Celsius: [ 2 \text{Pd} + \text{O}_2 \rightarrow 2 \text{PdO} ] Additionally, a mixture of palladium(II) chloride and potassium nitrate can be heated to produce this compound .
化学反应分析
Types of Reactions: Palladous oxide undergoes various chemical reactions, including:
Reduction: this compound can be reduced to metallic palladium using hydrogen, hydrazine hydrate, or formic acid.
Oxidation: At temperatures above 900 degrees Celsius, this compound decomposes back into palladium metal and oxygen gas.
Common Reagents and Conditions:
Hydrogen: Used in the reduction of this compound to palladium metal.
Hydrazine Hydrate: A reducing agent that converts this compound to palladium black in aqueous suspension.
Formic Acid: Reduces this compound on metallic surfaces.
Major Products:
Metallic Palladium: The primary product of the reduction reactions.
Nitrogen Dioxide and Oxygen: By-products of the thermal decomposition of palladium(II) nitrate.
科学研究应用
Palladous oxide has a wide range of applications in scientific research and industry:
作用机制
The mechanism by which palladous oxide exerts its effects is primarily through its catalytic properties. In catalytic processes, this compound facilitates reactions by providing a surface for reactants to adsorb and react. This is particularly important in hydrogenation and dehydrogenation reactions, where this compound enables the addition or removal of hydrogen atoms. The catalytic activity is influenced by the oxidation state of palladium and the surface area of the oxide .
相似化合物的比较
Palladous oxide can be compared with other oxides of transition metals, such as:
Nickel(II) oxide (NiO): Similar to this compound, nickel(II) oxide is used in catalysis and has semiconducting properties.
Platinum(II) oxide (PtO): Another transition metal oxide with catalytic applications, though less common than this compound.
Uniqueness: this compound is unique due to its high catalytic efficiency and stability under various reaction conditions. Its ability to facilitate hydrogenation and dehydrogenation reactions makes it a valuable compound in both industrial and research settings .
属性
CAS 编号 |
11113-77-2 |
|---|---|
分子式 |
OPd |
分子量 |
122.42 g/mol |
IUPAC 名称 |
oxygen(2-);palladium(2+) |
InChI |
InChI=1S/O.Pd/q-2;+2 |
InChI 键 |
JQPTYAILLJKUCY-UHFFFAOYSA-N |
规范 SMILES |
[O-2].[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(5-methylfuran-2-yl)-3-[[6-(oxolan-3-yloxymethyl)pyridin-2-yl]methyl]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13393572.png)
![(8-Hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) 4-methylbenzoate](/img/structure/B13393590.png)
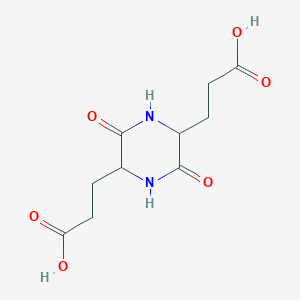
![1-azabicyclo[2.2.2]octan-3-yl N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate;2,3-dihydroxybutanedioic acid](/img/structure/B13393598.png)
